molecular formula C7H13NO2 B1391684 2-Ethylproline CAS No. 1284942-95-5

2-Ethylproline

Cat. No. B1391684
M. Wt: 143.18 g/mol
InChI Key: XLWGHTVXGZCNKN-UHFFFAOYSA-N
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Description

2-Ethylproline (2EP, or 2-ethyl-L-proline) is an amino acid derivative with a wide range of applications in the scientific and medical fields. It is a synthetic compound that has been used as a chiral building block for the synthesis of many biologically active compounds, as well as a tool for studying the structure and function of proteins. 2EP has been used in various biochemical and physiological studies, and has been found to have numerous advantages and limitations for laboratory experiments.

Scientific Research Applications

Proton Affinity and Conformation

  • Proton Affinity of Modified Prolines : A study by Mezzache et al. (2003) investigated the proton affinities of proline and its modified forms, including cis-3-ethylproline, using kinetic methods and ab initio calculations. This research is significant for understanding the chemical behavior of 2-Ethylproline and its interactions in various chemical environments (Mezzache et al., 2003).

Organic Synthesis and Catalysis

  • L-Proline-Catalyzed Domino Reactions : Indumathi et al. (2010) reported on the use of L-proline in catalyzing three-component reactions for synthesizing thienothiopyrans, indicating potential applications in organic synthesis and the creation of complex molecules (Indumathi et al., 2010).
  • Phosphine-Catalyzed Annulation : Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate, illustrating the versatility of such compounds in synthetic applications (Zhu et al., 2003).

Material Science and Chemistry Education

  • Research in Chemistry Class : Han Li-rong (2010) discussed the application of research study in chemistry teaching, using ethyl bromide as a case study. This reflects on the educational significance of studying compounds like 2-Ethylproline in academic settings (Han Li-rong, 2010).

Environmental and Sustainability Studies

  • Sustainability Metrics in Chemical Processes : Patel et al. (2015) analyzed sustainability metrics in the catalytic production of higher alcohols from ethanol, which includes compounds like 2-ethyl-1-hexanol. This research is crucial for understanding the environmental impact and sustainability of chemical processes involving 2-Ethylproline derivatives (Patel et al., 2015).

Solubility and Phase Behavior Studies

  • Solubility of CO2 in Ethyl Lactate : Bermejo et al. (2013) investigated the solubility of CO2 in ethyl lactate, relevant for understanding the phase behavior of mixtures involving similar ethyl compounds (Bermejo et al., 2013).

properties

IUPAC Name

2-ethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-7(6(9)10)4-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWGHTVXGZCNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylproline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
O Tiba, CG Overberger - Journal of Polymer Science Part A …, 1987 - Wiley Online Library
… Synthesis of cis- and b.nns-2-Ethylproline. … The resulting cis- and trans-2-ethylproline hydrobromide salts were treated as described previously for the mixture of cis- and trans-3…
Number of citations: 8 onlinelibrary.wiley.com
O Tiba - 1984 - search.proquest.com
… The resulted cis- and trans-2-ethylproline hydrobromide salts were treated as described previously for the mixture of cis- and trans-3-ethylproline hydrochloride. The overall yields were …
Number of citations: 2 search.proquest.com
PWR Harris, MA Brimble, VJ Muir, MYH Lai, NS Trotter… - Tetrahedron, 2005 - Elsevier
The synthesis of ten proline-modified analogues of the neuroprotective tripeptide GPE is described. Five of the analogues incorporate a proline residue with a hydrophobic group at C-2 …
Number of citations: 48 www.sciencedirect.com

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